The Discovery and Synthesis of SD-91: A Potent and Selective STAT3 Degrader
The Discovery and Synthesis of SD-91: A Potent and Selective STAT3 Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SD-91 is a highly potent and selective small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in the pathogenesis of various human cancers. As a Proteolysis Targeting Chimera (PROTAC), SD-91 functions by inducing the proximity of STAT3 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SD-91, intended for researchers and professionals in the field of drug development. The document details the scientific rationale behind targeting STAT3, the mechanism of action of SD-91, and provides a compilation of its key quantitative biological data. Furthermore, it outlines the experimental protocols for the synthesis of SD-91 and the critical assays used to characterize its activity, including methods for assessing protein degradation, binding affinity, and in vivo efficacy. Visual representations of the STAT3 signaling pathway and the general workflow for PROTAC discovery are also provided to facilitate a deeper understanding of the scientific context and experimental procedures.
Introduction: The Rationale for Targeting STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in mediating signals from various cytokines and growth factors. Upon activation through phosphorylation, typically by Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and regulates the expression of a wide array of genes involved in cell proliferation, survival, differentiation, and angiogenesis.
While the transient activation of STAT3 is essential for normal cellular functions, its persistent or constitutive activation is a hallmark of numerous human cancers, including hematological malignancies and solid tumors. Aberrant STAT3 signaling promotes tumor cell survival, proliferation, and metastasis, while also contributing to the suppression of anti-tumor immunity. Consequently, the development of therapeutic agents that can effectively inhibit the STAT3 signaling pathway has been a major focus of cancer research.
Traditional approaches to targeting STAT3 have focused on the development of small molecule inhibitors that block its phosphorylation or dimerization. However, these strategies have often been hampered by challenges related to selectivity and the transient nature of their inhibitory effects. The emergence of Proteolysis Targeting Chimeras (PROTACs) has offered a novel and powerful therapeutic modality to overcome these limitations. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins.
Discovery and Mechanism of Action of SD-91
SD-91 was discovered as a potent and selective STAT3 degrader.[1] It is structurally related to a previously reported STAT3 degrader, SD-36.[1] SD-91 is, in fact, the product of the hydrolysis of SD-36.[1]
As a PROTAC, SD-91 consists of three key components: a ligand that binds to the STAT3 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] The mechanism of action of SD-91 involves the formation of a ternary complex between STAT3, SD-91, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the STAT3 protein. The resulting polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome, leading to a significant and sustained reduction in cellular STAT3 levels.[1] This degradation-based mechanism offers a key advantage over traditional inhibition, as it can lead to a more profound and durable suppression of STAT3 signaling.
Quantitative Biological Data
The biological activity of SD-91 has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data for SD-91.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | |||
| Ki (STAT3) | 5.5 nM | Biochemical Assay | [2] |
| Kd (STAT3) | 28 nM | Biolayer Interferometry (BLI) | [1] |
| Kd (Other STATs) | >10 µM | Biolayer Interferometry (BLI) | [2] |
| Cellular Potency | |||
| IC50 | 0.17 µM | MOLM-16 | [2] |
| 2.6 µM | SU-DHL-1 | [2] | |
| 0.46 µM | SUP-M2 | [2] | |
| Degradation Potency | |||
| DC50 | 0.12 µM | MOLM-16 (4h) | [1] |
| 17 nM | SU-DHL-1 | [4] | |
| 2.5 µM | SUP-M2 | [2] | |
| In Vivo Efficacy | |||
| Tumor Regression | Complete and long-lasting | MOLM-16 xenograft model | [1] |
Table 1: Quantitative Biological Data for SD-91. This table summarizes the key in vitro and in vivo activity parameters of SD-91.
Experimental Protocols
This section provides detailed methodologies for the synthesis of SD-91 and the key experiments cited for its biological characterization.
Synthesis of SD-91
The synthesis of SD-91 can be achieved through a multi-step chemical synthesis process. A general synthetic scheme is presented below, based on the published literature.[1]
General Synthetic Scheme for SD-91
Note: The following is a generalized protocol and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Synthesis of the STAT3-binding moiety with a linker attachment point.
This typically involves the synthesis of a phosphotyrosine mimetic, such as an α-ketophosphonic acid derivative, which is a key structural feature for high-affinity binding to the SH2 domain of STAT3. The synthesis often starts from commercially available materials and involves several steps of organic transformations to introduce the necessary functional groups and the linker attachment point.
Step 2: Synthesis of the CRBN E3 ligase ligand with a linker attachment point.
The CRBN ligand is typically a derivative of thalidomide, such as pomalidomide (B1683931) or lenalidomide. A linker with a reactive functional group is attached to the ligand to enable subsequent conjugation with the STAT3-binding moiety.
Step 3: Linker Conjugation.
The STAT3-binding moiety and the CRBN ligand are coupled together via a suitable linker. The choice of linker is crucial for the efficacy of the PROTAC, as it influences the formation of a stable and productive ternary complex. Common linkers include polyethylene (B3416737) glycol (PEG) chains of varying lengths. The conjugation reaction is typically an amidation or other standard coupling reaction.
Step 4: Deprotection and Purification.
Following the coupling reaction, any protecting groups used during the synthesis are removed. The final product, SD-91, is then purified to a high degree of purity using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final compound are confirmed by analytical methods such as ¹H NMR and LC-MS.[1]
Western Blotting for STAT3 Degradation
This protocol describes the use of Western blotting to quantify the degradation of STAT3 protein in cultured cells following treatment with SD-91.
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Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of SD-91 or a vehicle control for the desired time period (e.g., 4, 8, 24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal protein loading for each sample.
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SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for total STAT3 overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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-
Detection and Analysis:
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Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
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To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
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Quantify the band intensities using densitometry software. Normalize the STAT3 band intensity to the corresponding loading control band intensity. The percentage of STAT3 degradation can then be calculated relative to the vehicle-treated control.
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Fluorescence Polarization (FP) Assay for STAT3 Binding
This assay is used to determine the binding affinity of SD-91 to the STAT3 protein.
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Reagent Preparation:
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Prepare a solution of recombinant human STAT3 protein in an appropriate assay buffer.
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Prepare a fluorescently labeled peptide probe that is known to bind to the SH2 domain of STAT3.
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Prepare serial dilutions of SD-91 in the assay buffer.
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-
Assay Procedure:
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In a black, low-volume 384-well plate, add the STAT3 protein and the fluorescent peptide probe to each well.
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Add the serially diluted SD-91 or a vehicle control to the wells.
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Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 1-2 hours).
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-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
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The binding of the fluorescent probe to STAT3 results in a high polarization value. When SD-91 competes for binding to STAT3, it displaces the fluorescent probe, leading to a decrease in the polarization value.
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Plot the fluorescence polarization values against the logarithm of the SD-91 concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of SD-91 that causes a 50% reduction in the binding of the fluorescent probe. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
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Biolayer Interferometry (BLI) for Binding Kinetics
BLI is a label-free technology used to measure the kinetics of protein-ligand interactions.
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Sensor Preparation:
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Hydrate streptavidin (SA) biosensors in the assay buffer.
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Immobilize a biotinylated STAT3 protein onto the surface of the SA biosensors.
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Assay Procedure:
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Establish a baseline reading by dipping the biosensors with immobilized STAT3 into the assay buffer.
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Move the biosensors into wells containing different concentrations of SD-91 (the analyte) to measure the association phase. The binding of SD-91 to STAT3 causes a change in the interference pattern of light, which is detected in real-time.
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After the association phase, move the biosensors back into wells containing only the assay buffer to measure the dissociation phase.
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Data Analysis:
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The association and dissociation curves are analyzed using the instrument's software.
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Fit the data to a 1:1 binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.
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Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of SD-91 on cancer cells.
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Compound Treatment: Treat the cells with a serial dilution of SD-91 or a vehicle control for a specified period (e.g., 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
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Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis:
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Subtract the background absorbance from all readings.
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Calculate the percentage of cell viability for each concentration of SD-91 relative to the vehicle-treated control.
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Plot the percentage of cell viability against the logarithm of the SD-91 concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
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Mouse Xenograft Model for In Vivo Efficacy
This protocol describes a general procedure for evaluating the anti-tumor efficacy of SD-91 in a mouse xenograft model.
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Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MOLM-16) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
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Tumor Growth and Randomization: Monitor the tumor growth regularly. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, SD-91 at different doses).
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Drug Administration: Administer SD-91 or the vehicle control to the mice according to the planned dosing schedule (e.g., once daily, once weekly) and route of administration (e.g., intravenous, intraperitoneal).
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Monitoring:
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Measure the tumor volume with calipers two to three times per week.
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Monitor the body weight of the mice as an indicator of general health and toxicity.
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Observe the mice for any other signs of toxicity.
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Endpoint and Analysis:
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The experiment is typically terminated when the tumors in the control group reach a maximum allowed size or after a predetermined treatment period.
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At the end of the study, euthanize the mice and excise the tumors.
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Analyze the tumor growth inhibition for each treatment group compared to the vehicle control group.
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Tumor tissues can be collected for pharmacodynamic studies, such as Western blotting to confirm the degradation of STAT3 in vivo.
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Mandatory Visualizations
STAT3 Signaling Pathway
Caption: The STAT3 signaling pathway and the mechanism of action of SD-91.
PROTAC Discovery and Development Workflow
Caption: A generalized workflow for the discovery and development of PROTACs.
Conclusion
SD-91 represents a significant advancement in the field of targeted protein degradation and holds considerable promise as a therapeutic agent for cancers and other diseases driven by aberrant STAT3 signaling. Its high potency, selectivity, and demonstrated in vivo efficacy underscore the potential of the PROTAC approach for targeting challenging drug targets like transcription factors. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of SD-91, offering valuable information and detailed protocols for researchers in the field. The continued investigation and development of SD-91 and other STAT3 degraders will be crucial in translating the promise of this therapeutic strategy into clinical benefits for patients.
References
- 1. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SD-91 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SD-91 | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
